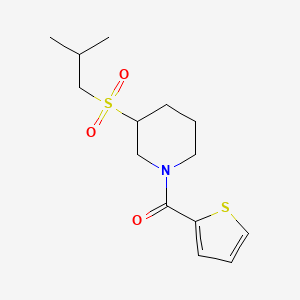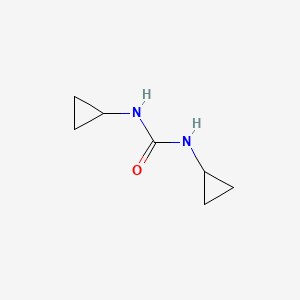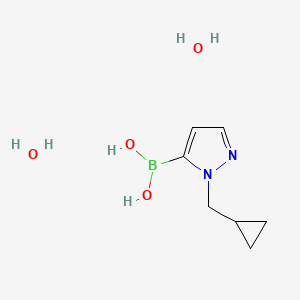
3-Isopropyl-3-methyldihydrofuran-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Isopropyl-3-methyldihydrofuran-2,5-dione, commonly referred to as IMDHF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IMDHF is a cyclic enol ether that is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Scientific Research Applications
Conjugated Polymers and Electronic Devices
Conjugated polymers containing chemical structures similar to 3-Isopropyl-3-methyldihydrofuran-2,5-dione, such as isoDPP (1,3,4,6-tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione), have shown promising applications in electronic devices. These polymers exhibit distinct optical, electrochemical, and device performance due to π-conjugation extension, highlighting their potential in high-performance electronic devices (Deng et al., 2019).
Synthesis, Reactivity, and Optical Properties
The synthesis and reactivity of diketopyrrolopyrroles, compounds related to 3-Isopropyl-3-methyldihydrofuran-2,5-dione, have been extensively reviewed. These compounds are known for their wide applications as high-quality pigments and in various electronic devices due to their significant optical properties. The comprehensive review covers decades of progress in synthesis, reactivity, and the relationship between structure and optical properties, showcasing the compound's relevance in real-world applications (Grzybowski & Gryko, 2015).
Hybrid Catalysts in Medicinal and Pharmaceutical Industries
Hybrid catalysts' importance in synthesizing pyranopyrimidine scaffolds, which have broad synthetic and bioavailability applications in medicinal and pharmaceutical industries, has been highlighted. This review emphasizes the application of diverse hybrid catalysts, showcasing the synthesis pathways and potential of these compounds in developing lead molecules for various diseases (Parmar et al., 2023).
Biological Potential and Synthetic Development
The biological potential and synthetic development of 1,3-thiazolidin-4-one derivatives have been reviewed, demonstrating their importance in pharmaceuticals and their promising future in medicinal chemistry. These compounds have shown potential activities against different diseases, reflecting the significance of exploring related compounds like 3-Isopropyl-3-methyldihydrofuran-2,5-dione in drug development (Santos et al., 2018).
properties
IUPAC Name |
3-methyl-3-propan-2-yloxolane-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5(2)8(3)4-6(9)11-7(8)10/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWBPFAFNCRLIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(CC(=O)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2559924.png)







![2-Chloro-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B2559937.png)



![4-[[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]methyl]benzonitrile](/img/structure/B2559944.png)
![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)